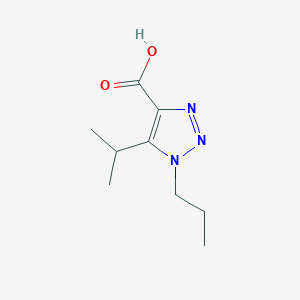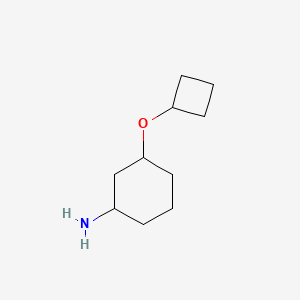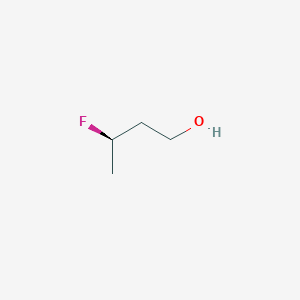
(3R)-3-fluorobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-fluorobutan-1-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a fluorine atom attached to the third carbon of a butanol chain, specifically in the R-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-fluorobutan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-fluorobutanal using a chiral catalyst. Another method includes the enantioselective fluorination of butan-1-ol derivatives. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high enantioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process may include steps such as purification and distillation to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-3-fluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorobutanoic acid.
Reduction: It can be reduced to form 3-fluorobutan-1-amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: 3-fluorobutanoic acid.
Reduction: 3-fluorobutan-1-amine.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3R)-3-fluorobutan-1-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity. It can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drug candidates. Its unique structure may impart desirable pharmacokinetic properties to the resulting compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its fluorinated nature can enhance the properties of polymers and other industrial products.
Mecanismo De Acción
The mechanism of action of (3R)-3-fluorobutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a useful tool in drug design and development.
Comparación Con Compuestos Similares
(3S)-3-fluorobutan-1-ol: The enantiomer of (3R)-3-fluorobutan-1-ol, with similar chemical properties but different biological activity.
3-chlorobutan-1-ol: A similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and applications.
3-bromobutan-1-ol: Another halogenated butanol with distinct chemical behavior.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C4H9FO |
|---|---|
Peso molecular |
92.11 g/mol |
Nombre IUPAC |
(3R)-3-fluorobutan-1-ol |
InChI |
InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 |
Clave InChI |
YSAZHINBXCWZTE-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CCO)F |
SMILES canónico |
CC(CCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



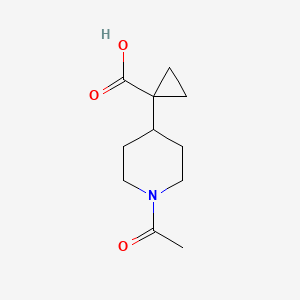
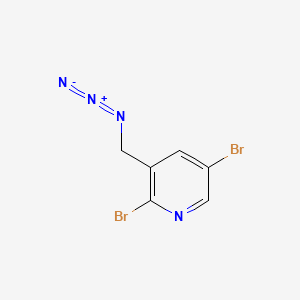

![rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis](/img/structure/B13487042.png)
![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)



![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)
